molecular formula C23H24N4O4 B2539300 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one CAS No. 941899-76-9

5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2539300
CAS No.: 941899-76-9
M. Wt: 420.469
InChI Key: QUSVLQYXLKRBLZ-UHFFFAOYSA-N
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Description

5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one is a synthetically designed small molecule that integrates a pyridazinone heterocycle, a structure noted for its relevance in medicinal chemistry, with a 4-(4-methoxyphenyl)piperazine group. The pyridazinone core is a privileged scaffold in drug discovery due to its favorable physicochemical properties and its demonstrated capacity to interact with a range of biological targets . The inherent physicochemical properties of the pyridazinone ring, such as its dipole moment and hydrogen-bonding capacity, are crucial for molecular recognition and contribute to its utility in designing pharmacologically active compounds . This specific molecule is presented to the research community as a key intermediate or a novel chemical entity for probing new chemical space. Its structure offers multiple vectors for synthetic modification, making it a valuable template for generating analogues to explore structure-activity relationships (SAR). Researchers can utilize this compound in high-throughput screening assays to identify novel biological activities or as a starting point for medicinal chemistry optimization programs aimed at developing lead compounds for various diseases. Potential research applications, based on the known activities of pyridazinone derivatives, may include investigations into oncology, inflammation, central nervous system disorders, and cardiovascular diseases . The piperazine substituent is a common pharmacophore known to enhance solubility and contribute to target binding affinity, potentially enabling interactions with enzymes or receptors in the central nervous system. This product is strictly for use in laboratory research.

Properties

IUPAC Name

5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-30-19-10-8-17(9-11-19)25-12-14-26(15-13-25)23(29)22-20(31-2)16-21(28)27(24-22)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSVLQYXLKRBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated ester or halide.

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or activated esters in the presence of nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that similar compounds with structural analogs exhibit significant anticonvulsant properties. For instance, studies on thiazole-integrated derivatives have shown promising results in protecting against seizures, suggesting that the piperazine component may contribute to such activity through modulation of neurotransmitter systems .

Anticancer Potential

The anticancer activity of pyridazinone derivatives has been extensively studied. Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines, including breast (MCF-7), prostate (DU145), and melanoma (A375) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Anticonvulsant Studies

A study involving structurally related compounds demonstrated that modifications to the piperazine ring significantly affected anticonvulsant efficacy. The best-performing analog showed a protection index indicating substantial effectiveness in preventing seizures .

Anticancer Activity Evaluation

In vitro studies on derivatives similar to 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one revealed that specific substitutions on the phenyl ring enhanced cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups was found to be essential for increasing antiproliferative activity .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticonvulsantThiazole derivativesSignificant seizure protection
AnticancerPyridazinone derivativesInduction of apoptosis in cancer cells
Anti-inflammatoryVarious substituted pyridazinonesTime-dependent anti-inflammatory effects

Mechanism of Action

The mechanism of action of 5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This can enhance cholinergic transmission and improve cognitive functions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Piperazine Substituent Key Functional Groups
Target Compound Dihydropyridazinone 4-(4-Methoxyphenyl)carbonyl 2-Phenyl, 5-methoxy
6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone () Pyridazinone 4-(2-Fluorophenyl) None
5-Acetyl-4-({2-[4-(2-methoxyphenyl)piperazinyl]ethyl}amino)-2-methyl-6-phenylpyridazin-3(2H)-one () Pyridazinone 4-(2-Methoxyphenyl) Acetyl, methyl

Biological Activity

5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. Its unique structure, featuring a pyridazinone core and methoxy substitutions, suggests significant pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound can be described by its molecular formula C24H26N4O4C_{24}H_{26}N_{4}O_{4} and a molecular weight of 434.5 g/mol. The presence of methoxy groups and a piperazine moiety enhances its biological profile.

Property Details
Molecular Formula C24H26N4O4C_{24}H_{26}N_{4}O_{4}
Molecular Weight 434.5 g/mol
CAS Number 942005-03-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • COX Inhibition : Similar pyridazine derivatives have been shown to act as cyclooxygenase (COX) inhibitors, providing anti-inflammatory effects by reducing prostaglandin synthesis .
  • Anticonvulsant Activity : Some compounds in the pyridazine class exhibit anticonvulsant properties, which may be relevant for neurological applications .
  • Anticancer Potential : The structural features suggest potential activity against cancer cell lines, as similar compounds have demonstrated cytotoxicity through various mechanisms .

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications based on its biological activity:

  • Analgesic and Anti-inflammatory Effects : The compound's ability to inhibit COX enzymes suggests it could be effective in treating pain and inflammation .
  • Neurological Disorders : Its potential anticonvulsant properties make it a candidate for further investigation in epilepsy and other seizure disorders .
  • Cancer Therapy : Preliminary studies indicate that derivatives may possess anticancer properties, warranting further exploration in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and therapeutic potential:

  • Analgesic Studies : A study on pyridazine derivatives demonstrated significant analgesic effects in animal models, correlating with COX inhibition .
  • Anticonvulsant Activity : Research indicated that certain analogs displayed high efficacy in reducing seizure activity in rodent models, suggesting that modifications to the piperazine structure could enhance potency .
  • Cytotoxicity Assays : In vitro studies revealed that related pyridazine compounds exhibited cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Purification

IntermediateSynthesis StepPurification MethodYield (%)Reference
4-(4-Methoxyphenyl)piperazineNucleophilic substitution of dichlorophenylpiperazineColumn chromatography (SiO₂, EtOAc/hexane)65–75
Dihydropyridazinone coreCyclocondensation of chalcone derivativesRecrystallization (ethanol)80–85

Q. Table 2: Comparative Bioactivity of Piperazine Derivatives

Substituent on PiperazineTarget Receptor (IC₅₀, nM)Cytotoxicity (CC₅₀, μM)Reference
4-MethoxyphenylD₃: 12 ± 3>100
2-FluorophenylD₃: 8 ± 245 ± 5
BenzodioxinylcarbonylhCA II: 0.9 ± 0.112 ± 2

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